3-(4-fluorophenyl)-1-(oxane-4-carbonyl)azepane
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Description
3-(4-fluorophenyl)-1-(oxane-4-carbonyl)azepane is a useful research compound. Its molecular formula is C18H24FNO2 and its molecular weight is 305.393. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Photodynamic Therapy (PDT) Enhancement
Compounds similar to "(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" might be investigated for their potential in enhancing the effectiveness of treatments like photodynamic therapy (PDT). For example, research on 5-Aminolevulinic acid (5-ALA) in PDT for plantar warts showed that pretreatment with azone (1-dodecyl-azepan-2-one) significantly increased the effectiveness of the therapy by enhancing 5-ALA penetration into tissues (Ziólkowski et al., 2006). This suggests that compounds with structural similarities or functional roles like azone could be explored for similar applications in enhancing drug penetration and effectiveness in PDT and other topical therapies.
Toxicology and Exposure Studies
Research into new psychoactive substances and environmental contaminants often includes the analysis of exposure levels and toxicological effects. Studies have explored the prevalence of designer drugs in populations and the detection of environmental contaminants like pyrethroid pesticides in children (Rust et al., 2012). Compounds with unique structures such as "(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" could be the subject of similar studies to understand their presence in the environment, potential routes of human exposure, and toxicological impacts.
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and the pharmacokinetics of novel compounds is crucial for developing new medications. For instance, the disposition of ezetimibe, a selective cholesterol absorption inhibitor, was characterized to understand its absorption, metabolism, excretion, and pharmacokinetics (Patrick et al., 2002). Similar investigations could be conducted for "(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" to determine its pharmacological profile, including its metabolism, bioavailability, and potential therapeutic uses.
Environmental Health and Biomonitoring
Studies on the environmental exposure to organophosphorus and pyrethroid pesticides have highlighted the widespread exposure of populations, including preschool children, to these chemicals (Babina et al., 2012). Research into compounds like "(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" could include environmental health studies to assess their presence in various environments, potential sources of human exposure, and health risks associated with their exposure.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c19-17-6-4-14(5-7-17)16-3-1-2-10-20(13-16)18(21)15-8-11-22-12-9-15/h4-7,15-16H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKCWHOPVXSDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.